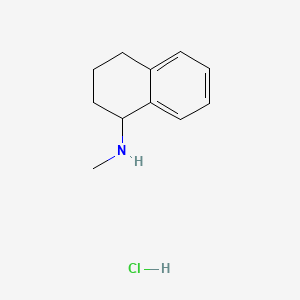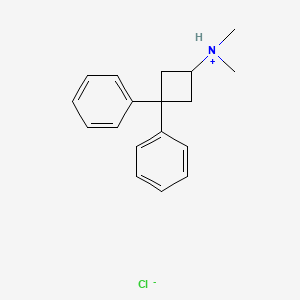
1-Chloro-4-methylcyclohexane
Descripción general
Descripción
1-Chloro-4-methylcyclohexane is a chemical compound with the molecular formula C7H13Cl . It has an average mass of 132.631 Da and a monoisotopic mass of 132.070572 Da .
Synthesis Analysis
The synthesis of 1-Chloro-4-methylcyclohexane involves the concept of 1,3-diaxial interactions . When a substituent is added to a cyclohexane ring, the two possible chair conformations created during a ring flip are not equally stable . The conformation where the methyl group is in the equatorial position is more stable than the axial conformation . This is due to the minimization of steric repulsion .Molecular Structure Analysis
The 1-chloro-4-methylcyclohexane molecule contains a total of 21 bonds . There are 8 non-H bonds and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions of 1-Chloro-4-methylcyclohexane involve the concept of 1,3-diaxial interactions . The axial chlorine needed for the E2 elimination is present only in the less stable alternative chair conformer .Physical And Chemical Properties Analysis
1-Chloro-4-methylcyclohexane has a molecular weight of 132.631 . More detailed physical and chemical properties may be available from specialized databases .Aplicaciones Científicas De Investigación
Thermodynamic Properties
1-Chloro-4-methylcyclohexane has been studied for its thermodynamic properties. Kabo et al. (1998) conducted comprehensive investigations into the thermodynamic properties of 1-chloro-1-methylcyclohexane, including measurements of heat capacities and enthalpies of transitions. This research provides valuable insights into the compound's behavior in various states, such as in the plastic crystal state over a specific temperature range (Kabo et al., 1998).
Catalysis and Hydrochlorination
The compound plays a role in catalysis, particularly in hydrochlorination reactions. Delaude and Laszlo (1991) found that using an acidic solid catalyst can make the hydrochlorination of olefins like 1-methylcyclohexene, which leads to 1-chloro-1-methylcyclohexane, more selective (Delaude & Laszlo, 1991).
Kinetics and Mechanism Studies
Studies on the kinetics and mechanisms of reactions involving 1-chloro-4-methylcyclohexane are also notable. Dvorko et al. (2003) examined the kinetics of heterolysis of 1-chloro-1-methylcyclohexane in various solvents, providing insights into the reaction rates and solvation effects (Dvorko et al., 2003).
Amination Reactions
The compound is involved in amination reactions. Kovavic and Chaudhary (1967) reported the conversion of methylcyclohexane to 1-amino-1-methylcyclohexane, noting the presence of 1-chloro-1-methylcyclohexane in the reaction products. This study contributes to the understanding of direct amination of alkanes (Kovavic & Chaudhary, 1967).
Pyrolysis and Combustion
In the field of pyrolysis and combustion, research has focused on the behavior of methylcyclohexane, a related compound, which is significant for understanding the combustion chemistry of larger cycloalkanes and practical fuels (Wang et al., 2014).
Chlorination Reactions
The chlorination of methylcyclohexane, which produces chloro-methylcyclohexanes including 1-chloro-4-methylcyclohexane, has been studied by HayashiTakatoshi et al. (1975). Their research provided insights into the reaction mechanisms and product distributions in different molten salt media (HayashiTakatoshi et al., 1975).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-chloro-4-methylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEUJTFLMQRIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00239272 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-methylcyclohexane | |
CAS RN |
931-68-0 | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00239272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



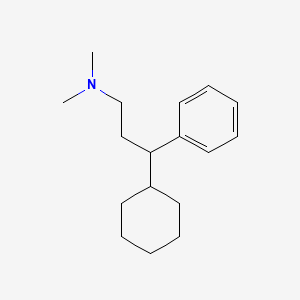
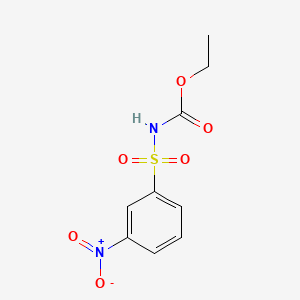
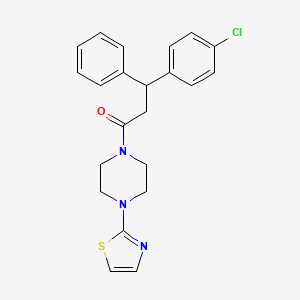

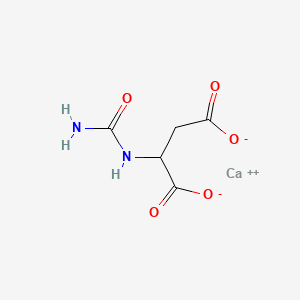
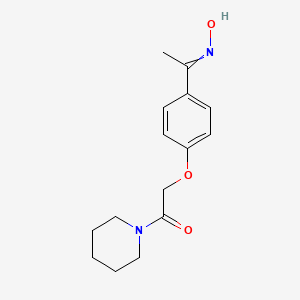

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B1617979.png)
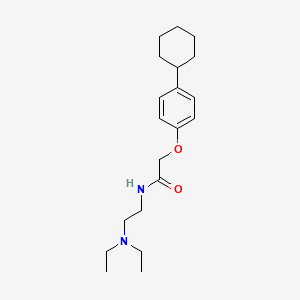
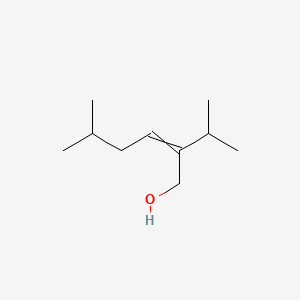
![(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-butan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1617984.png)

